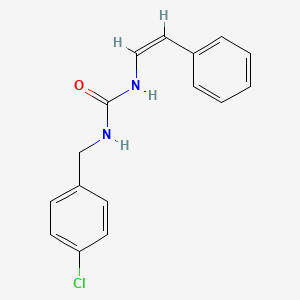

N-(4-chlorobenzyl)-N'-styrylurea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

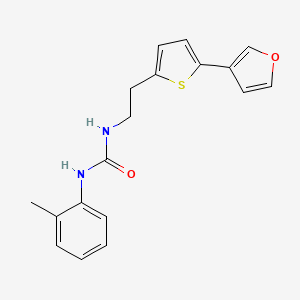

Übersicht

Beschreibung

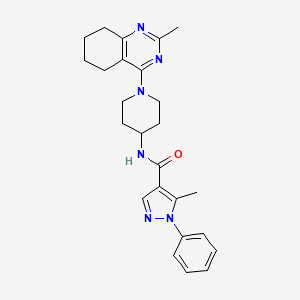

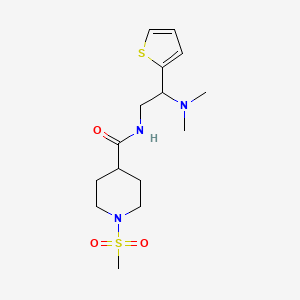

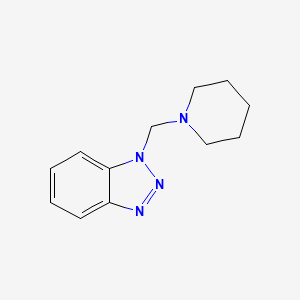

“N-(4-chlorobenzyl)-N’-styrylurea” is likely a chemical compound that contains a urea group (-NH-CO-NH-) and a styryl group (C6H5-CH=CH2), with one of the nitrogen atoms in the urea group bonded to a 4-chlorobenzyl group (C6H4Cl-CH2-). This suggests that it might be used in organic synthesis or medicinal chemistry .

Synthesis Analysis

The synthesis of similar compounds often involves reactions of hexachlorocyclotriphosphazene with N/N-donor type benzyldiamines . Another common reaction is the N-benzylation of isatoic anhydride in the presence of sodium hydride base .Molecular Structure Analysis

The molecular structure of similar compounds often consists of a benzene ring and a 1,3,5-triazine ring . All carbon atoms in the benzene ring are nearly coplanar .Chemical Reactions Analysis

The oxidation of 4-chlorobenzyl alcohol by chromic acid in the presence of some hetero-aromatic N-base chelating agents has been reported . Another reaction involves the conversion of 4-chlorobenzyl alcohol to 4-chlorobenzoic acid .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds often include a molecular formula of C13H11ClO, an average mass of 218.679 Da, and a mono-isotopic mass of 218.049850 Da .Wissenschaftliche Forschungsanwendungen

Photocontrolled Molecular Assemblies

N-(4-chlorobenzyl)-N'-styrylurea derivatives, such as those incorporating azobenzene units, are utilized in the creation of molecular assemblies with photoresponsive properties. For instance, a tetraurea aryl extended calix[4]pyrrole with azobenzene appendages can undergo reversible dimerization through photoinduced isomerization. This behavior enables the controlled disassembly and reassembly of the molecular structure in response to light, offering potential applications in the development of smart materials and molecular devices (Osorio-Planes et al., 2014).

Organocatalysis

Compounds related to this compound, such as styryl-substituted thioureas and squaramides, have been synthesized and applied as organocatalysts. These catalysts are effective in promoting cascade reactions, leading to the stereoselective synthesis of complex organic compounds. The catalytic activities of these compounds showcase their utility in organic synthesis, particularly in constructing molecules with high stereoselectivity and yield (Andrés et al., 2018).

Antiviral Activity

This compound derivatives have also been investigated for their antiviral properties. For example, certain N-(pyrimidin-5-yl)-N'-phenylureas, which share structural similarities with this compound, have demonstrated promising activity against the tobacco mosaic virus (TMV). This suggests potential applications in developing new antiviral agents (Yuan et al., 2011).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-[(Z)-2-phenylethenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O/c17-15-8-6-14(7-9-15)12-19-16(20)18-11-10-13-4-2-1-3-5-13/h1-11H,12H2,(H2,18,19,20)/b11-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKOIGPNWWVCRSB-KHPPLWFESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CNC(=O)NCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\NC(=O)NCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-(benzenesulfonyl)-2-[2-[(2,6-dichlorophenyl)methylsulfanyl]-3-methylimidazol-4-yl]-N,N-dimethylethenamine](/img/structure/B2824075.png)

![4-methyl-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2824076.png)

![2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B2824080.png)

![2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2824081.png)

![(2,5-Dimethylpyrazol-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2824083.png)

![1-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanoyl)piperidine-4-carbonitrile](/img/structure/B2824086.png)

![1-(2,2-Difluoroethyl)-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2824088.png)

![2-amino-4-(1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2824090.png)